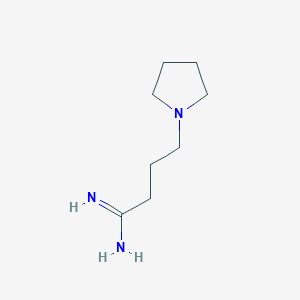
4-(Pyrrolidin-1-YL)butanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-YL)butanimidamide is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-YL)butanimidamide typically involves the reaction of pyrrolidine with butanimidamide under specific conditions. One common method includes the use of pyrrolidine and butanimidamide in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-1-YL)butanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-YL)butanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-YL)butanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolidinone: Contains a carbonyl group, offering different reactivity and biological activity.
Pyrrolizine: A fused ring system with distinct chemical properties.
Uniqueness
4-(Pyrrolidin-1-YL)butanimidamide is unique due to its specific substitution pattern and the presence of the butanimidamide group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbutanimidamide |
InChI |
InChI=1S/C8H17N3/c9-8(10)4-3-7-11-5-1-2-6-11/h1-7H2,(H3,9,10) |
Clave InChI |
KWRHYMPPKQVSCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


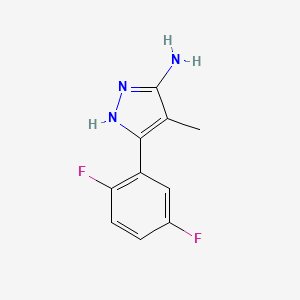
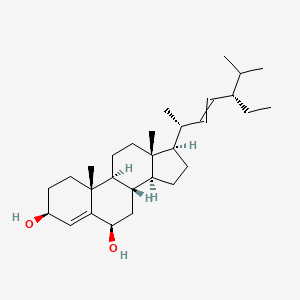
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
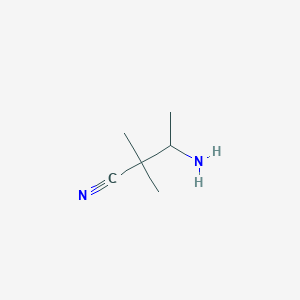

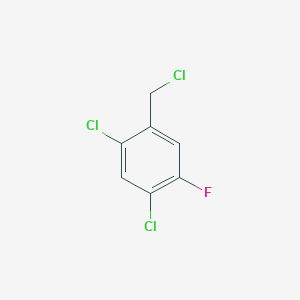
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
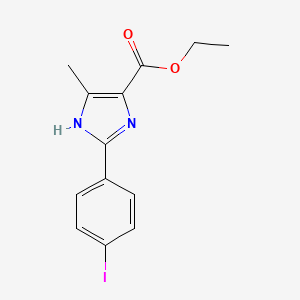
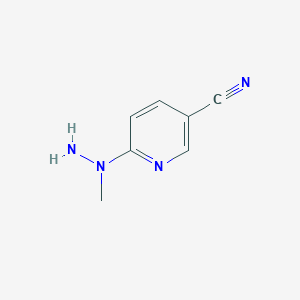
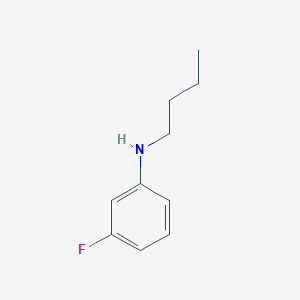

![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
